molecular formula C9H17NO B076101 trans-1-Hydroxyquinolizidine CAS No. 10447-20-8

trans-1-Hydroxyquinolizidine

Cat. No. B076101
CAS RN: 10447-20-8
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Hydroxyquinolizidine is a chemical compound that belongs to the class of quinolizidine alkaloids. These alkaloids are commonly found in plants and have been extensively studied for their potential therapeutic applications. Trans-1-Hydroxyquinolizidine, in particular, has been shown to possess a wide range of biological activities, making it an attractive target for research.

Mechanism Of Action

The exact mechanism of action of trans-1-Hydroxyquinolizidine is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in the cells.

Biochemical And Physiological Effects

Trans-1-Hydroxyquinolizidine has been shown to possess a wide range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis in cancer cells.
2. Inhibition of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth by disrupting the cell membrane.

Advantages And Limitations For Lab Experiments

One of the advantages of using trans-1-Hydroxyquinolizidine in lab experiments is its wide range of biological activities, making it a potential candidate for various applications. However, the compound's limited availability and high cost can be a significant limitation.

Future Directions

1. Development of trans-1-Hydroxyquinolizidine-based drugs for the treatment of cancer.
2. Investigation of the compound's potential as an anti-inflammatory agent.
3. Exploration of the compound's antimicrobial properties for the development of new antibiotics.
4. Identification of the exact mechanism of action of trans-1-Hydroxyquinolizidine.
5. Development of new synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
Trans-1-Hydroxyquinolizidine is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities makes it an attractive target for research in various fields, including cancer, inflammation, and antimicrobial therapy. Further research is needed to fully understand the compound's mechanism of action and to develop new synthesis methods to increase its availability.

Scientific Research Applications

Trans-1-Hydroxyquinolizidine has been the subject of extensive research due to its potential therapeutic applications. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that trans-1-Hydroxyquinolizidine exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: Trans-1-Hydroxyquinolizidine has been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

properties

IUPAC Name

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNMVKUNMOINI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488249
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Hydroxyquinolizidine

CAS RN

10447-20-8
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

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